Iodocyclopropane
Description
Properties
IUPAC Name |
iodocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODBNNWEWTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19451-11-7 | |
| Record name | iodocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The process begins with the preparation of alkenyl iodides, such as 2-iodo-2-penten-1-ol (26a), which undergoes cyclopropanation in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene, forming a cyclopropane ring with simultaneous retention of the iodine substituent. For example, treatment of 26a with (ClCH₂)₂Zn yields this compound 60a in 87% yield.
Scope and Limitations
This method accommodates a wide range of alkenyl iodides, including those with ester, ether, and hydroxyl functionalities. However, sterically hindered substrates, such as those with bulky substituents adjacent to the iodine atom, exhibit reduced yields (50–60%). The reaction’s diastereoselectivity is moderate (dr 3:1 to 5:1), influenced by the stereoelectronics of the starting material.
One-Pot Asymmetric Addition/Diastereoselective Iodocyclopropanation
A breakthrough in enantioselective this compound synthesis was achieved through one-pot procedures combining asymmetric organozinc additions with diastereoselective cyclopropanation. This method, reported by McQuade et al., enables the construction of iodocyclopropyl alcohols with up to four stereocenters.
Asymmetric Alkyl Addition to Enals
The protocol involves three sequential steps:
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Enantioselective alkyl addition : A chiral amino alcohol catalyst (−)-MIB (4 mol%) promotes the addition of Et₂Zn to α,β-unsaturated aldehydes (enals), forming enantioenriched allylic alkoxides.
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Carbenoid generation : Et₂Zn reacts with iodoform (CHI₃) to produce the dizinc carbenoid (IZn)₂CHI.
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Diastereoselective cyclopropanation : The carbenoid transfers to the allylic alkoxide, yielding iodocyclopropyl alcohols with >20:1 dr and 89–99% ee.
Optimization and Substrate Scope
Key optimizations include the use of CF₃CH₂OH as an additive to stabilize the carbenoid and dichloromethane as the solvent. For instance, reaction of 1-cyclohexenecarboxaldehyde with Et₂Zn and CHI₃ affords 1-(7-iodobicyclo[4.1.0]heptan-1-yl)propan-1-ol (1a) in 66% yield (99% ee, dr >20:1).
| Substrate | Product | Yield (%) | ee (%) | dr |
|---|---|---|---|---|
| 1-Cyclohexenecarboxaldehyde | 1a | 66 | 99 | >20:1 |
| 3-Methyl-2-butenal | 1-(2-Iodocyclopropyl)-2-methylpropan-1-ol | 75 | 95 | >20:1 |
Asymmetric Vinylation of Aldehydes
An alternative one-pot strategy employs vinylzinc reagents for asymmetric aldehyde vinylation, followed by iodocyclopropanation. For example, isobutyraldehyde reacts with 1-hexyne-derived vinylzinc species in the presence of (−)-MIB, yielding 1-(2-butyl-3-iodocyclopropyl)-2-methylpropan-1-ol (1i) in 70% yield (86% ee, dr >20:1).
Cobalt-Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide
A divergent synthesis route utilizes cobalt catalysis to construct this compound-containing fragments. The method, developed by Feringa et al., involves cyclopropanation of phenyl vinyl sulfide with iodomethane derivatives under cobalt(II) chloride catalysis.
Reaction Details
Phenyl vinyl sulfide reacts with iodomethane in the presence of CoCl₂ (10 mol%) and a stoichiometric reductant (Zn dust) in tetrahydrofuran at −20°C. The reaction proceeds via a radical mechanism, forming the cyclopropane ring with exclusive cis-diastereoselectivity. For example, the synthesis of 1-iodo-2-phenylcyclopropane is achieved in 82% yield (dr >99:1).
Applications in Fragment-Based Drug Discovery
This method excels in generating lead-like compounds for medicinal chemistry, as demonstrated by the preparation of spirocyclic iodocyclopropanes with high Fsp³ character (≥0.7).
Comparative Analysis of Preparation Methods
| Method | Key Advantages | Limitations | Stereoselectivity |
|---|---|---|---|
| Wittig-Furukawa Zinc Reagent | Broad functional group tolerance | Moderate diastereoselectivity (dr 3:1–5:1) | Substrate-dependent |
| One-Pot Asymmetric Addition | High enantioselectivity (up to 99% ee) | Requires chiral catalyst (−)-MIB | dr >20:1, ee 86–99% |
| Cobalt-Catalyzed Cyclopropanation | Excellent cis-selectivity (dr >99:1) | Limited to activated alkenes (e.g., sulfides) | Radical-mediated mechanism |
Chemical Reactions Analysis
Cross-Coupling Reactions
Iodocyclopropane participates in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes:
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Reaction with benzoxazole : In the presence of palladium catalysts, this compound reacts with benzoxazole to yield 2-cyclopropylbenzoxazole . This reaction demonstrates its utility in forming heterocyclic compounds with retained cyclopropane geometry.
Organometallic Reactions
This compound serves as a precursor for cyclopropyl organometallic intermediates:
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Cuprate formation : Treatment with LiCu(n-Bu)₂ generates a cyclopropyl cuprate, which reacts with allyl bromides to produce allylated cyclopropanes. This method achieves >20:1 dr (diastereomeric ratio) and 99% enantiomeric excess (ee) in stereoselective syntheses .
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Zinc-mediated cyclopropanation : Using Et₂Zn and iodoform, this compound derivatives form via diastereoselective halocyclopropanation of allylic alkoxides. This one-pot method achieves 89–99% ee and >20:1 dr .
Cyclopropanation Methods
This compound derivatives are synthesized through stereocontrolled cyclopropanation strategies:
Functionalization Reactions
This compound undergoes further functionalization to introduce diverse substituents:
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Allylation : Cyclopropyl cuprates derived from this compound react with allyl bromides to form allylated cyclopropyl alcohols without loss of stereoselectivity (>20:1 dr, 99% ee) .
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Desilylation : Silyl-protected cyclopropanes (e.g., from α-silyl styrenes) are desilylated to yield optically active cis-cyclopropane carboxylates .
Key Research Findings
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Stereochemical control : The combination of asymmetric alkylation and iodocyclopropanation enables the synthesis of cyclopropanes with up to four stereogenic centers in one pot .
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Functional group tolerance : Photocatalytic methods using iodonium ylides allow cyclopropanation of alkenes bearing trifluoromethyl , boryl , and nitro groups .
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Mechanistic insights : Zinc- and copper-mediated reactions proceed via carbenoid intermediates , with stereoselectivity dictated by alkoxide geometry and catalyst choice .
Scientific Research Applications
Iodocyclopropane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various substituted cyclopropanes, which are valuable in medicinal chemistry and materials science.
Pharmacology: Cyclopropane-containing analogs of pharmacologically active compounds are studied for their potential therapeutic effects.
Material Science: Used in the development of new materials with unique properties due to the rigidity and stability of the cyclopropane ring.
Mechanism of Action
The mechanism of action of iodocyclopropane involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This property makes it a valuable intermediate in cross-coupling reactions, where it forms carbon-carbon bonds. The cyclopropane ring provides conformational rigidity, enhancing the stability of the resulting compounds .
Comparison with Similar Compounds
Bromocyclopropane and Chlorocyclopropane
Key Differences :
- Reactivity : The weaker C–I bond in this compound facilitates oxidative addition in cross-coupling reactions, making it more reactive than bromo- or chlorocyclopropane derivatives .
- Stereoselective Synthesis: this compound derivatives achieve higher enantiomeric excess (ee) and diastereomeric ratios (dr) compared to bromo/chloro analogues due to optimized carbenoid transfer methods (e.g., Zn(CHI₂)₂) .
- Thermal Stability : Chlorocyclopropane is more thermally stable, whereas this compound is prone to ring-opening under harsh conditions.
2-Iodopropane
Key Differences :
- Ring Strain : this compound’s strained ring enables unique reactivity, such as metallation with LiCu(n-Bu)₂ for allylation, which is inaccessible to 2-iodopropane .
Biological Activity
Iodocyclopropane, a compound characterized by its three-membered ring structure containing an iodine atom, has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound can be synthesized through various methods, including the cyclopropanation of alkenes with iodine sources. Its structure allows for unique reactivity patterns, particularly in photochemical reactions where it can undergo transformations to yield other biologically active compounds. For instance, irradiation of this compound in benzene can lead to the formation of allyl iodide, showcasing its potential as a precursor in synthetic organic chemistry .
Biological Activity
This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize significant findings from recent studies.
Antitumor Activity
One notable area of research involves the antitumor properties of this compound derivatives. Studies have demonstrated that modifications to the cyclopropane ring can significantly enhance the cytotoxicity against different cancer cell lines. For example, cyclopropane-containing vinca alkaloid derivatives have shown promising results in inhibiting tumor cell growth . The structural modifications can lead to enhanced binding affinity to tubulin, which is critical for disrupting cancer cell division.
The mechanisms underlying the biological activity of this compound are diverse:
- DNA Interaction : Some studies suggest that this compound derivatives can cross-link DNA, leading to interference with replication and transcription processes. This activity is particularly relevant in the context of developing chemotherapeutic agents .
- Cytochrome P450 Metabolism : this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The interaction with these enzymes can influence the pharmacokinetic profiles of this compound derivatives .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Vinca Alkaloid Derivatives : Research has shown that this compound derivatives exhibit significant antitumor activity when incorporated into the structure of vinca alkaloids. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
- Photochemical Reactions : In a study focusing on photochemical transformations, this compound was subjected to UV irradiation, resulting in the formation of reactive intermediates that displayed antimicrobial properties .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound Derivative 1 | Antitumor (HeLa cells) | 0.25 | Tubulin binding |
| This compound Derivative 2 | Antimicrobial | 0.50 | DNA cross-linking |
| This compound | Cytochrome P450 substrate | N/A | Phase I metabolism |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
